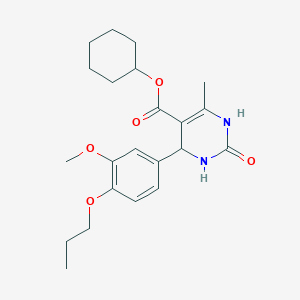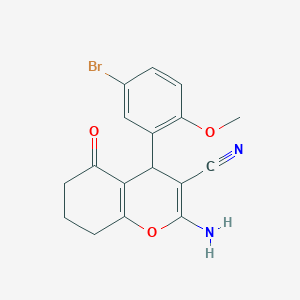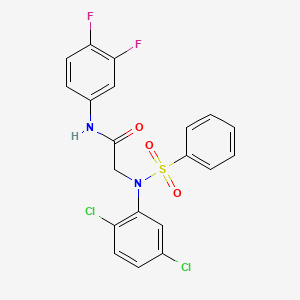![molecular formula C18H22N2O5S B5117246 N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide, commonly known as NBBS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. NBBS belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, NBBS has unique characteristics that make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of NBBS involves the inhibition of certain enzymes and proteins that are involved in various biological processes. NBBS has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. NBBS has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. By inhibiting these enzymes and proteins, NBBS can potentially disrupt the growth and proliferation of cancer cells and reduce inflammation in certain disorders.
Biochemical and Physiological Effects:
NBBS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. NBBS has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, NBBS has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBBS for lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to selectively target certain biological processes and study their effects. Additionally, NBBS has been found to have low toxicity in animal models, making it a safe compound to use in experiments. However, one limitation of NBBS is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of NBBS. One potential direction is the development of NBBS derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of NBBS and its potential therapeutic applications. NBBS can also be studied for its potential use in combination with other drugs to enhance their efficacy. Overall, the study of NBBS has the potential to lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of NBBS involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride to form NBBS. The synthesis of NBBS has been optimized to improve its yield and purity, making it readily available for research purposes.
Applications De Recherche Scientifique
NBBS has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells. NBBS has also been investigated for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory disorders. Additionally, NBBS has been studied for its potential use as a diagnostic tool for certain diseases, as it can selectively bind to specific biomolecules.
Propriétés
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-18(2,3)14-8-10-15(11-9-14)25-13-12-19-26(23,24)17-7-5-4-6-16(17)20(21)22/h4-11,19H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBQZQPNJGODDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)

![methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)
![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)


![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)
![ethyl 4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5117251.png)

![4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5117257.png)
